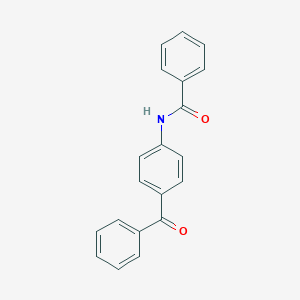![molecular formula C19H30BrNO B012383 N-[(2-bromophenyl)methyl]dodecanamide CAS No. 102107-37-9](/img/structure/B12383.png)
N-[(2-bromophenyl)methyl]dodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DODECANAMIDE, N-(o-BROMOBENZYL)- is a chemical compound with the molecular formula C19H30BrNO and a molecular weight of 368.4 g/mol It is characterized by the presence of a dodecanamide backbone with an o-bromobenzyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DODECANAMIDE, N-(o-BROMOBENZYL)- typically involves the reaction of dodecanamide with o-bromobenzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for DODECANAMIDE, N-(o-BROMOBENZYL)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
DODECANAMIDE, N-(o-BROMOBENZYL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding dodecanamide derivative.
Substitution: The bromine atom in the o-bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted dodecanamide derivatives.
Aplicaciones Científicas De Investigación
DODECANAMIDE, N-(o-BROMOBENZYL)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving cell signaling and molecular interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of DODECANAMIDE, N-(o-BROMOBENZYL)- involves its interaction with molecular targets through its bromobenzyl group. This interaction can affect various biochemical pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
DODECANAMIDE, N-(p-BROMOBENZYL)-: Similar structure but with the bromine atom in the para position.
DODECANAMIDE, N-(m-BROMOBENZYL)-: Similar structure but with the bromine atom in the meta position.
DODECANAMIDE, N-(o-CHLOROBENZYL)-: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
DODECANAMIDE, N-(o-BROMOBENZYL)- is unique due to the specific positioning of the bromine atom in the ortho position, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its para and meta counterparts.
Propiedades
Número CAS |
102107-37-9 |
|---|---|
Fórmula molecular |
C19H30BrNO |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
N-[(2-bromophenyl)methyl]dodecanamide |
InChI |
InChI=1S/C19H30BrNO/c1-2-3-4-5-6-7-8-9-10-15-19(22)21-16-17-13-11-12-14-18(17)20/h11-14H,2-10,15-16H2,1H3,(H,21,22) |
Clave InChI |
DEDOIAZFIQMANB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC1=CC=CC=C1Br |
| 102107-37-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-N-[(2S)-1-[(2S)-2-Carbamoylpyrrolidin-1-yl]-1-oxo-3-[4-(trifluoromethyl)-1H-imidazol-5-yl]propan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12306.png)












